cyclophilin B
CAS No.: 137497-17-7
Cat. No.: VC0237384
Molecular Formula: C8H9NS
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137497-17-7 |
|---|---|
| Molecular Formula | C8H9NS |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of Cyclophilin B
The three-dimensional structure of cyclophilin B has been extensively characterized through crystallographic studies. The crystal structure of human cyclophilin B has been determined at an impressive resolution of 1.2 Å, providing detailed insight into its molecular architecture . Similar to other cyclophilin family members, it possesses a β-barrel structure with two α-helices capping the barrel ends.
The protein exhibits distinct binding surfaces that mediate different interactions. The cyclosporin A binding pocket resides on one face of the protein, while the opposite face features a pronounced positively charged surface abundant in lysine residues . This positively charged region interacts with negatively charged domains of partner proteins, particularly the acidic, proline-rich P-domains of lectin chaperones such as calnexin, calreticulin, and calmegin .
A crystal structure of cyclophilin B complexed with a cyclosporin A analog has been determined at 1.85 Å resolution, revealing that the cyclosporin binding pocket in cyclophilin B has essentially the same structure as in cyclophilin A . This structure also identified specific residues likely responsible for the differential effects on calcineurin inhibition between cyclophilin A and B complexes, including Arg90, Lys113, Ala128, and the loop containing Arg158 .
Table 1: Key Structural Features of Cyclophilin B
| Feature | Description | Functional Significance |
|---|---|---|
| β-barrel core | Eight-stranded antiparallel β-barrel structure | Forms the structural framework of the protein |
| Cyclosporin A binding pocket | Hydrophobic pocket similar to cyclophilin A | Mediates binding to cyclosporin A and its derivatives |
| Positively charged surface | Region rich in lysine residues | Facilitates binding to P-domains of lectin chaperones |
| ER signal sequence | N-terminal targeting sequence | Directs the protein to the endoplasmic reticulum |
| Active site | Contains conserved residues for PPIase activity | Catalyzes peptidyl-prolyl isomerization |
Cellular Localization and Trafficking
Cyclophilin B exhibits a unique localization pattern that distinguishes it from other cyclophilin family members. The protein is targeted to the secretory pathway via an endoplasmic reticulum signal sequence and accumulates both in the endoplasmic reticulum and in complexes on the plasma membrane . This dual localization suggests that cyclophilin B may function both as an intracellular chaperone and as a cell-surface signaling molecule.
Interestingly, the trafficking of cyclophilin B through the secretory pathway is significantly altered by cyclosporin A. When cells are treated with cyclosporin A, the drug specifically mobilizes cyclophilin B from the endoplasmic reticulum and promotes its secretion into the medium . This effect is thought to occur because cyclosporin A competes with endogenous plasma membrane proteins for association with cyclophilin B in the secretory pathway. These findings support the hypothesis that cyclophilin B functions as a chaperone for proteins destined for the plasma membrane, rather than solely as a proline isomerase within the endoplasmic reticulum .
The protein can also be found on the surface of T-lymphocytes, where it binds to specific receptors. When bound to these receptors, cyclophilin B is internalized, and its receptors are subsequently recycled back to the cell surface . This trafficking mechanism may play a role in the immunomodulatory effects of cyclophilin B, particularly in the context of cyclosporin A-mediated immunosuppression.
Biological Functions of Cyclophilin B
Protein Folding and Chaperone Function
Cyclophilin B plays a critical role in protein folding within the endoplasmic reticulum. Treatment of cells with cyclosporin A, which inhibits cyclophilin B's PPIase activity, interferes with the folding of collagen and the maturation of transferrin, demonstrating the functional relevance of cyclophilin B in the ER . The protein forms a complex with prolyl 3-hydroxylase and cartilage-associated protein, further indicating its involvement in collagen processing .
Recent studies have shown that ER stress activates cyclophilin B expression, whereas its absence makes cells more sensitive to ER stress, highlighting its role in the cellular stress response . Additionally, cyclophilin B directly binds to the P-domain of lectin chaperones such as calnexin, calreticulin, and calmegin . This interaction is mediated by the positively charged surface of cyclophilin B, which interacts with the negatively charged residues in the P-domain.
The crystal structure of cyclophilin B in complex with the P-domain of calmegin reveals that binding is mediated by the same surface that binds ERp57, another key component of the ER protein folding machinery . This finding suggests that cyclophilin B may function as part of the calnexin cycle, a key quality control mechanism for glycoprotein folding in the ER.
Signaling Pathway Involvement
Beyond its role in protein folding, cyclophilin B also participates in various signaling pathways. Research has demonstrated that cyclophilin B enhances the proliferation and differentiation of MC3T3-E1 cells, which are osteoblast precursor cells derived from mouse calvaria . This effect appears to be mediated through the JAK2/STAT3 signaling pathway, as cyclophilin B overexpression leads to increased phosphorylation of JAK2 and STAT3 .
The study showed that compared to control groups, cells with cyclophilin B overexpression exhibited enhanced proliferation ability, higher alkaline phosphatase activity, and enhanced mineralization . Additionally, cyclophilin B increased the expression levels of various differentiation-related proteins, including Oct4, Sox2, Runx2, collagen I, BMP2, and BMPR-II . These findings suggest that cyclophilin B may be a promising therapeutic target for bone injury and related conditions.
Cyclophilin B in Disease Pathogenesis
Role in Non-Alcoholic Steatohepatitis (NASH)
One of the most significant recent discoveries regarding cyclophilin B is its critical role in the development of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. Research has demonstrated that mice lacking cyclophilin B (Ppib-/- CypB KO mice) are protected from the development of NASH in a diet and chemical-induced model, while mice lacking cyclophilin A (Ppia-/- CypA KO mice) develop severe NASH disease features similar to wild-type mice .
In the study, three sets of mice were examined: Set 1 received normal water and chow, Set 2 received normal water and chow but also biweekly intraperitoneal injections of carbon tetrachloride (CCl₄) in corn oil to induce liver fibrosis, and Set 3 received sugar solution and western diet chow along with biweekly CCl₄ injections to induce NASH . The results showed that Set 2 CypB KO mice exhibited significant reductions in liver fibrosis compared to their wild-type controls, while no differences in fibrosis were found in Set 2 CypA KO mice relative to their controls .
This discovery is particularly significant because it suggests that cyclophilin B is necessary for NASH disease progression and may be a specific target for therapeutic intervention. The findings are consistent with previous research associating cyclophilin B with collagen folding in the endoplasmic reticulum/Golgi secretory pathway, which may explain its role in liver fibrosis development .
Implications in Other Diseases
Cyclophilin B also has implications in various other diseases, particularly those involving immune dysregulation. As a binding partner of cyclosporin A, cyclophilin B mediates some of the immunosuppressive effects of this drug. Research has shown that the cyclosporin A-cyclophilin B complex binds to T-lymphocyte surfaces with similar binding parameters as free cyclophilin B . At 37°C, this complex is internalized, and the drug accumulates within the cell, while cyclophilin B receptors are internalized and rapidly recycled to the cell surface .
Importantly, cyclosporin A complexed with cyclophilin B remains as efficient as uncomplexed cyclosporin A in inhibiting T-cell activation, and cyclophilin B actually enhances the immunosuppressive activity of the drug . These findings suggest that surface cyclophilin B receptors may be related to the selective and variable action of cyclosporin A through specific binding and targeting of the cyclophilin B-cyclosporin A complex to peripheral blood T-lymphocytes .
Table 2: Cyclophilin B's Role in Disease Pathogenesis
Therapeutic Targeting of Cyclophilin B
Cyclophilin Inhibitors
Given the involvement of cyclophilin B in various disease processes, several cyclophilin inhibitors have been developed as potential therapeutic agents. One of the most advanced is rencofilstat (formerly known as CRV431 or CPI-431-32), a non-immunosuppressive cyclosporin A derivative that has been modified on amino acids 1 and 3 to abolish calcineurin interaction (thus eliminating immunosuppression) while enhancing affinity for cyclophilins .
Rencofilstat has shown efficacy against hepatitis B virus (HBV) infections and is slightly more effective than alisporivir (ALV) at preventing hepatitis C virus (HCV) and HIV-1 infections in mice . Like NV556, another cyclophilin inhibitor, rencofilstat has been demonstrated to be preventative in mouse models of metabolic dysfunction-associated steatotic liver disease/metabolic dysfunction-associated steatohepatitis (MASLD/MASH), including hepatocellular carcinoma (HCC) .
Recent research has also shown that rencofilstat has anti-tumorigenic effects in HCV-induced HCC models independently of its anti-viral properties, suggesting that cyclophilin inhibition may be effective as a direct cancer treatment beyond merely addressing the causative diseases . These findings position cyclophilin inhibitors as promising therapeutic agents for a range of conditions, from viral infections to metabolic liver diseases and potentially certain cancers.
Current Clinical Developments
Rencofilstat is currently the most clinically advanced cyclophilin inhibitor for the treatment of metabolic liver disease. It is now in Phase IIa clinical trials in patients with NASH with advanced fibrosis (F2/F3) . The results of these trials will be particularly interesting to compare with those of other NASH treatments, such as resmetirom, an oral liver-targeted thyroid hormone receptor β (THR-β) selective agonist that has shown statistically significant NASH resolution and improvement in liver fibrosis .
The development of cyclophilin inhibitors represents a novel approach to treating various diseases, including NASH, viral infections, and potentially certain cancers. By specifically targeting cyclophilin B, these inhibitors may offer advantages over current treatments, particularly for conditions where cyclophilin B plays a critical role in disease pathogenesis.
Table 3: Cyclophilin Inhibitors in Development
| Inhibitor | Former Names | Mechanism | Current Status | Target Conditions |
|---|---|---|---|---|
| Rencofilstat | CRV431, CPI-431-32 | Non-immunosuppressive CsA derivative with enhanced Cyp affinity | Phase IIa clinical trials for NASH with advanced fibrosis | NASH, HBV, HCV, HIV-1, HCC |
| NV556 | - | Derivative of sanglifehrin A | Preclinical/early clinical | MASLD/MASH, HCC |
| Cyclosporin A | - | Binds to cyclophilins and inhibits calcineurin | Approved (for immunosuppression) | Transplant rejection, autoimmune diseases |
Interactions with Other Molecules
Cyclosporin A Binding
Cyclophilin B binds cyclosporin A with high affinity, forming a complex that has been extensively characterized. The crystal structure of a complex between recombinant human cyclophilin B and a cyclosporin A analog has been determined and refined at 1.85 Å resolution . This structure reveals that the cyclosporin A-binding pocket in cyclophilin B has the same structure as in cyclophilin A, and cyclosporin A shows a similar bound conformation and network of interactions in both complexes .
Interestingly, the cyclophilin B-cyclosporin A complex exhibits higher potency in inhibiting the calcium and calmodulin-dependent protein phosphatase calcineurin compared to the cyclophilin A-cyclosporin A complex . This difference in potency has been attributed to structural differences between the two complexes, particularly three residues (Arg90, Lys113, and Ala128) and the loop containing Arg158 on the surface of cyclophilin B .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume